5-Cyclopropyl-1,2,4-Thiadiazol-3-amin

Übersicht

Beschreibung

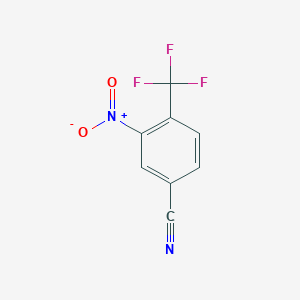

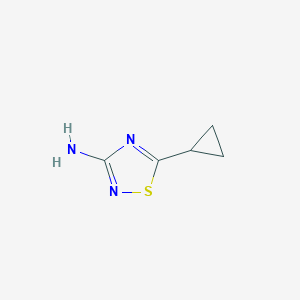

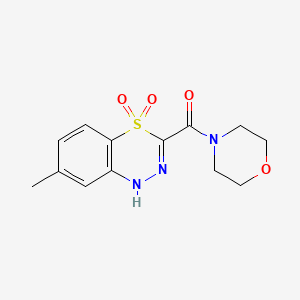

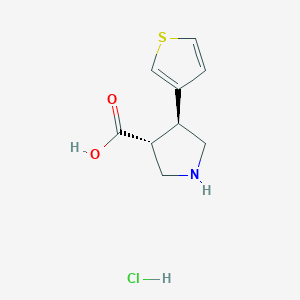

5-Cyclopropyl-1,2,4-thiadiazol-3-amine is a useful research compound. Its molecular formula is C5H7N3S and its molecular weight is 141.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Cyclopropyl-1,2,4-thiadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-1,2,4-thiadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin: Antikrebs-Potenzial

Der 1,2,4-Thiadiazol-Rest, insbesondere in Verbindungen wie 5-Cyclopropyl-1,2,4-Thiadiazol-3-amin, wurde auf seine zytotoxischen Eigenschaften untersucht . Diese Verbindungen sind in der medizinischen Chemie von Interesse, da sie das Potenzial haben, die DNA-Replikationsprozesse zu stören, was das Wachstum von Krebszellen hemmen könnte. Die strukturelle Ähnlichkeit von Thiadiazolen mit Pyrimidin-Nukleobasen ermöglicht es ihnen, sich in die DNA zu integrieren und so einen Weg zur Entwicklung neuer Antikrebsmedikamente zu bieten.

Landwirtschaft: Entwicklung von Pestiziden

Im Agrarsektor werden Thiadiazol-Derivate wegen ihrer antimikrobiellen Eigenschaften untersucht . Die Fähigkeit dieser Verbindungen, als Fungizide und Bakterizide zu wirken, macht sie wertvoll bei der Entwicklung neuer Pestizide, die Nutzpflanzen vor verschiedenen Krankheiten schützen können, wodurch die Erträge möglicherweise gesteigert und Ernteverluste reduziert werden.

Materialwissenschaften: Synthese von fortschrittlichen Materialien

Thiadiazole sind bekannt für ihre Robustheit und Stabilität, wünschenswerte Eigenschaften in der Materialwissenschaft. Sie können bei der Synthese neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften verwendet werden, was zur Entwicklung von Hochleistungsmaterialien für verschiedene Anwendungen beiträgt .

Umweltwissenschaften: Sanierung von Umweltverschmutzung

Die Reaktivität von Thiadiazolverbindungen kann in der Umweltwissenschaft zur Sanierung von Umweltverschmutzung genutzt werden. Ihr Potenzial, auf molekularer Ebene mit verschiedenen Schadstoffen zu interagieren, könnte zur Entwicklung neuer Methoden zur Behandlung von kontaminiertem Wasser oder Boden führen .

Biochemie: Hemmung von Enzymen

In der Biochemie ist die Untersuchung von Enzyminhibitoren entscheidend, um Stoffwechselwege zu verstehen und Therapeutika zu entwickeln. This compound könnte als Gerüst für die Entwicklung von Inhibitoren dienen, die spezifische Enzyme angreifen, die an Krankheitsprozessen beteiligt sind .

Pharmakologie: Wirkstoffdesign

Zu den pharmakologischen Anwendungen von Thiadiazolen gehört das Wirkstoffdesign, bei dem die Kernstruktur von this compound modifiziert werden kann, um ihre Interaktion mit biologischen Zielstrukturen zu verbessern. Dies kann zur Entwicklung von Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen .

Chemieingenieurwesen: Prozessoptimierung

Im Chemieingenieurwesen können Thiadiazole verwendet werden, um chemische Prozesse zu optimieren. Ihre einzigartigen chemischen Eigenschaften können die Effizienz von Synthesen verbessern und zu kostengünstigeren und umweltfreundlicheren Produktionsmethoden führen .

Analytische Chemie: Chemische Analyse

Schließlich können in der analytischen Chemie Thiadiazol-Derivate als analytische Reagenzien verwendet werden. Ihre spezifischen Reaktivitätsmuster ermöglichen es ihnen, bei der Detektion und Quantifizierung verschiedener chemischer Spezies eingesetzt zu werden, was die Analyse komplexer Gemische unterstützt .

Wirkmechanismus

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, it’s plausible that 5-Cyclopropyl-1,2,4-thiadiazol-3-amine may interact with multiple targets depending on the specific disease context.

Mode of Action

The presence of the =N-C-S- moiety in the 1,3,4-thiadiazole ring is believed to contribute to its low toxicity and high in vivo stability .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various biochemical pathways related to their respective biological activities .

Pharmacokinetics

The compound’s molecular weight of 14119 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, suggesting that 5-cyclopropyl-1,2,4-thiadiazol-3-amine may also have diverse molecular and cellular effects depending on its specific targets and mode of action .

Action Environment

It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

5-cyclopropyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIQQISXSFOOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342142-02-2 | |

| Record name | 5-cyclopropyl-1,2,4-thiadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)

![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)

![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)

![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)